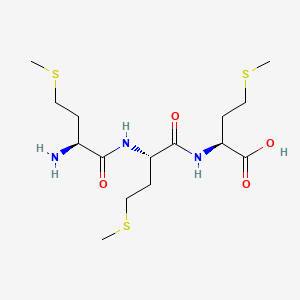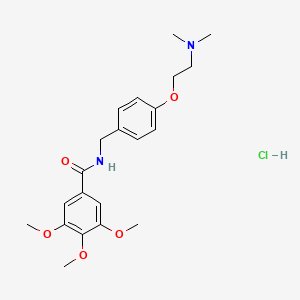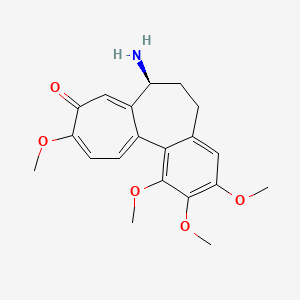
U75302
Übersicht
Beschreibung
Selective leukotriene B4 BLT1 receptor antagonist (IC50 = 1.5 μM). Active in vitro and in vivo. Inhibits innate immune response and augments the leukocyte antiadesive effect of aspirin.
U-75302 is an LTB4 receptor antagonist with a Ki of 159 nM on guinea pig lung membranes. This activity is specific for the BLT1 receptor; U-75302 does not antagonize the binding of [3H]-LTB4 to the human BLT2 receptor.
U75302 is a thymosin beta-4 (TB4) receptor antagonist with a Ki of 159 nM on guinea pig lung membranes.
Wissenschaftliche Forschungsanwendungen
BLT1-Rezeptor-Antagonist
U75302 ist ein BLT1-Rezeptor-Antagonist . Der BLT1-Rezeptor ist ein G-Protein-gekoppelter Rezeptor für Leukotrien B4, ein starkes Lipid-Mediator der Entzündung. Durch die Antagonisierung dieses Rezeptors kann this compound potenziell entzündungshemmende Reaktionen modulieren .
Lipidbiochemie
This compound wird im Forschungsbereich der Lipidbiochemie verwendet . Es spielt eine Rolle bei der Untersuchung der Biochemie von Lipiden, insbesondere im Zusammenhang mit Entzündungen und Immunreaktionen .
Lipoxygenase-Pfade
This compound wird auch zur Untersuchung von Lipoxygenase-Pfaden verwendet . Lipoxygenasen sind Enzyme, die ungesättigte Fettsäuren oxygenieren, was zur Produktion von Leukotrienen wie Leukotrien B4 führt .
Behandlung von Herzfunktionsstörungen
In einer Studie wurde festgestellt, dass die Hemmung von LTB4/BLT1 mit this compound das Überleben signifikant verbesserte und die durch Lipopolysaccharid (LPS) induzierte akute Herzfunktionsstörung abschwächt . Dies deutet auf eine mögliche therapeutische Anwendung von this compound bei der Behandlung von Herzfunktionsstörungen hin .
AMPK-regulierte Mitochondrienfunktion
Dieselbe Studie ergab auch, dass this compound die Aktivierung des AMPK/ACC-Signalwegs während der LPS-Herausforderung verstärkte . Dies deutet darauf hin, dass this compound eine Rolle bei der Regulierung der Mitochondrienfunktion über AMPK spielen könnte .
Behandlung der chronisch obstruktiven Lungenerkrankung (COPD)
Eine Studie ergab, dass in this compound-behandelten Zellen und Mäusen nach Zigarettenrauchexposition niedrigere Spiegel an Entzündungsfaktoren und Autophagiemarkern nachgewiesen wurden . Dies deutet darauf hin, dass this compound eine potenzielle therapeutische Anwendung bei der Behandlung von COPD hat .
Wirkmechanismus
Target of Action
U75302, also known as (5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol, is a potent inhibitor of leukotriene B4 (LTB4) . LTB4 is a lipid signaling molecule associated with inflammatory responses. The primary target of this compound is the LTB4 receptor , specifically the BLT1 subtype . This receptor plays a crucial role in mediating inflammatory responses .
Mode of Action
This compound acts as an antagonist to the LTB4 receptor . It binds to the receptor, preventing LTB4 from exerting its effects . This action reduces the constriction of the airways, the build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-lipoxygenase (5-LOX) pathway . This pathway is responsible for the production of leukotrienes, including LTB4. By inhibiting the LTB4 receptor, this compound disrupts this pathway, leading to a reduction in the inflammatory response .
Result of Action
The primary result of this compound’s action is the attenuation of the inflammatory response . By blocking the LTB4 receptor, this compound reduces the production of inflammatory mediators, leading to decreased airway constriction, mucus production, and inflammation . This can be particularly beneficial in conditions characterized by excessive inflammation, such as asthma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic conditions, this compound has been shown to reduce inflammation and cell death . This suggests that the drug’s action may be particularly effective in environments characterized by ischemia or hypoxia.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol can be achieved by a multi-step reaction sequence involving several key intermediates.", "Starting Materials": [ "1,5-hexanediol", "pyridine", "11-bromo-1-undecene", "sodium hydride", "3-hydroxy-1,5-undecadiene" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-pyridinyl-1,5-hexanediol by reacting 1,5-hexanediol with pyridine and 11-bromo-1-undecene in the presence of sodium hydride.", "Step 2: Reduction of 6-bromo-2-pyridinyl-1,5-hexanediol to 6-(2-pyridinyl)-1,5-hexanediol using a suitable reducing agent such as lithium aluminum hydride.", "Step 3: Synthesis of 6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol by reacting 6-(2-pyridinyl)-1,5-hexanediol with 3-hydroxy-1,5-undecadiene in the presence of a suitable catalyst such as palladium on carbon.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
119477-85-9 |
Molekularformel |
C22H35NO3 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |
InChI-Schlüssel |
JNBOAUIJLDEICX-OOSDOLGSSA-N |
Isomerische SMILES |
CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |
SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Kanonische SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Aussehen |
White to off-white crystalline powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of U75302?
A1: this compound is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []
Q2: How does this compound interact with BLT1?
A2: this compound binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []
Q3: What are the downstream effects of this compound antagonism of BLT1?
A3: By blocking BLT1, this compound inhibits a range of LTB4-mediated inflammatory responses, including:
- Reduced leukocyte recruitment: this compound significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []
- Suppressed inflammatory mediator release: this compound attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []
- Inhibition of cell proliferation: In some cell types, like colon cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis. [] []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H35NO3, and its molecular weight is 361.52 g/mol.
Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of this compound?
A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of this compound as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.
Q6: How does the structure of this compound contribute to its activity and selectivity?
A6: Specific structural modifications of this compound can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.
Q7: What is known about the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?
A7: The provided research articles do not delve into detailed information about the stability and formulation of this compound. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.
Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of this compound?
A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of this compound.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []
Q10: What in vivo models have been used to study the effects of this compound?
A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



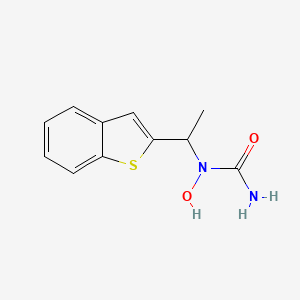


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)
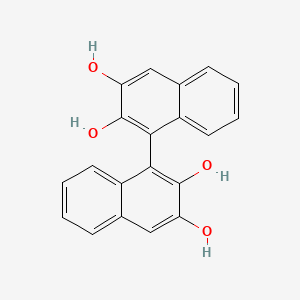
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)
